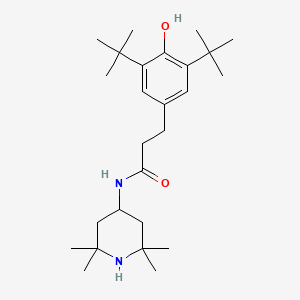

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide involves complex organic reactions. For instance, compounds with similar structures have been synthesized by reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with substituted piperazines in a polar aprotic medium (Raza et al., 2019). This multi-step synthesis process highlights the intricate nature of producing such compounds, which often requires careful control of reaction conditions and purification steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is confirmed through various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, and IR spectroscopy, along with CHN elemental analysis and single crystal XRD data (Sanjeevarayappa et al., 2015). These methods provide detailed insights into the compound's atomic arrangement, functional groups, and molecular conformation, crucial for understanding its chemical reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide and related compounds often involves interactions with various reagents and conditions, leading to a wide range of possible reactions and products. For example, transesterification reactions involving similar compounds depend on equilibrium constants of reversible reactions, with the molecular geometries, enthalpies, and entropies of reactions calculated using quantum chemical methods (Volod’kin et al., 2012). Understanding these chemical reactions and properties is essential for manipulating the compound for specific applications.

Physical Properties Analysis

The physical properties of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Detailed studies on similar compounds have shown how molecular packing, driven by strong hydrogen bonds and π–π stacking interactions, affects the compound's crystalline form and, consequently, its physical properties (Didierjean et al., 2004).

Applications De Recherche Scientifique

Pharmacological Potential and Chemical Properties

Research into compounds structurally related to "3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide" has highlighted their potential in the development of therapeutic agents. For instance, studies on analogues demonstrate significant antisecretory activity against histamine-induced gastric acid secretion, indicating potential use in anti-ulcer treatments (Ueda et al., 1991). Another area of interest is the inhibition of estrogen biosynthesis by 3-alkyl-substituted derivatives, suggesting applications in hormone-dependent breast cancer treatments (Hartmann & Batzl, 1986).

Antiallergy and Antioxidant Applications

Compounds with a structural relationship to "3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide" have been evaluated for antiallergy activity, with several analogues demonstrating potent effects in passive foot anaphylaxis assays. This suggests a potential role in developing antiallergic therapies (Walsh, Franzyshen, & Yanni, 1989). Furthermore, research into combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, utilizing derivatives of this compound, showcases its utility in polymer stabilization, indicating its significance beyond pharmacological applications (Mosnáček et al., 2003).

Synthetic Chemistry and Material Science

In the realm of synthetic chemistry and material science, the modification and functionalization of related piperidine derivatives have led to the synthesis of compounds with diverse properties. For example, the synthesis of mono- and disubstituted tetra(tert-butyl)porphyrazines demonstrates the chemical versatility and potential application of these compounds in creating novel materials with specific functionalities (Makarova et al., 1994).

Propriétés

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O2/c1-23(2,3)19-13-17(14-20(22(19)30)24(4,5)6)11-12-21(29)27-18-15-25(7,8)28-26(9,10)16-18/h13-14,18,28,30H,11-12,15-16H2,1-10H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVDTYWQWSAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365289 | |

| Record name | ST041617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |

CAS RN |

5473-37-0 | |

| Record name | ST041617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)

![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)

![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)

![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)